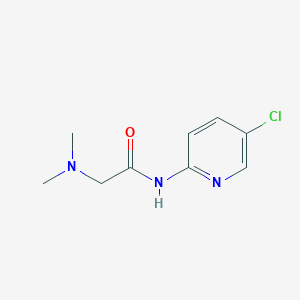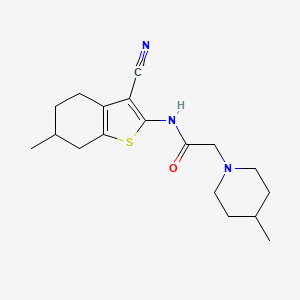
2-methyl-1-(4-methylphenyl)-4-(2-thienylsulfonyl)piperazine
Vue d'ensemble
Description
2-methyl-1-(4-methylphenyl)-4-(2-thienylsulfonyl)piperazine, also known as TFMPP, is a piperazine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. TFMPP is a synthetic compound that is structurally similar to mescaline, a naturally occurring psychedelic compound found in certain cacti. TFMPP has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
2-methyl-1-(4-methylphenyl)-4-(2-thienylsulfonyl)piperazine is believed to exert its effects through its interaction with the serotonergic system in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, a subtype of the serotonin receptor. This binding leads to the activation of downstream signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. This compound has also been shown to have effects on the cardiovascular system, including increases in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-1-(4-methylphenyl)-4-(2-thienylsulfonyl)piperazine in laboratory experiments is its specificity for the 5-HT2A receptor. This allows researchers to study the effects of activation of this receptor subtype in isolation. However, one limitation of using this compound is its potential for off-target effects, as it may also interact with other receptors in the brain.
Orientations Futures
There are a number of potential future directions for research on 2-methyl-1-(4-methylphenyl)-4-(2-thienylsulfonyl)piperazine. One area of interest is its potential use in the treatment of substance abuse disorders, particularly in conjunction with other therapies such as cognitive-behavioral therapy. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on the serotonergic system, as well as its potential for off-target effects. Finally, there is potential for the development of new compounds based on the structure of this compound, which may have improved therapeutic profiles.
Applications De Recherche Scientifique
2-methyl-1-(4-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as potential applications in the treatment of substance abuse disorders. This compound has also been studied for its potential use as a tool for studying the serotonergic system in the brain.
Propriétés
IUPAC Name |
2-methyl-1-(4-methylphenyl)-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-5-7-15(8-6-13)18-10-9-17(12-14(18)2)22(19,20)16-4-3-11-21-16/h3-8,11,14H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWMTBSTTGAIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4422185.png)
![N-[2-(methylthio)phenyl]-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B4422186.png)
![methyl 2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B4422190.png)


![4-[(2-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4422203.png)
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422205.png)

![2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B4422218.png)

![2-[(3-methoxybenzyl)thio]pyridine](/img/structure/B4422252.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4422256.png)

![8-[(4-isopropylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4422279.png)